

Application Notes and Protocols for 24-h Continuous Infusion of DS-1040

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Compound of Interest

Compound Name: DS-1040 Tosylate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the 24-hour continuous infusion protocol for DS-1040, a novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). The information is compiled from preclinical and clinical studies to guide researchers and drug development professionals in the application of DS-1040 for enhancing fibrinolysis.

Introduction to DS-1040

DS-1040 is a small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1] By inhibiting TAFIa, DS-1040 prevents the removal of C-terminal lysine residues from partially degraded fibrin, thereby enhancing the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot. This results in an increased generation of plasmin and more efficient clot lysis.[1] DS-1040 has been investigated for the treatment of thromboembolic diseases.[1]

Signaling Pathway of DS-1040 in Fibrinolysis

The following diagram illustrates the mechanism of action of DS-1040 within the fibrinolytic pathway.

Caption: Mechanism of DS-1040 in enhancing fibrinolysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

24-Hour Continuous Intravenous Infusion of DS-1040

This protocol is based on the methodology used in the first-in-human Phase 1 clinical trial.^[1]

- Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of DS-1040 administered as a 24-hour continuous intravenous infusion.
- Study Population: Healthy adult subjects.^[1]
- Dosage: Single ascending doses of DS-1040 ranging from 0.1 mg to 40 mg, or placebo, were administered.^[1]
- Procedure:
 - A single dose of DS-1040 or placebo is administered intravenously over a 24-hour period.^[1]
 - Blood samples for pharmacokinetic and pharmacodynamic analysis are collected at pre-specified time points during and after the infusion.

Pharmacokinetic Analysis of DS-1040

- Objective: To determine the plasma concentration of DS-1040 over time.
- Sample Collection: Venous blood samples (3 mL) are collected in K2-EDTA tubes at baseline, and at 0.5, 3, 6, 18, 24, 48, and 96 hours after the start of the infusion.^[2]
- Sample Processing:
 - Immediately after collection, mix the blood by inversion and cool on ice.^[2]
 - Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma.^[2]
 - Store plasma samples at or below -20°C until analysis.^[2]
- Bioanalytical Method:

- Plasma concentrations of DS-1040 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[2\]](#)
- The assay should be validated for a linear range, for example, between 0.500 and 500 ng/mL.[\[2\]](#)

Pharmacodynamic Assays

- Objective: To measure the enzymatic activity of activated TAFI in plasma.
- Methodology: A chromogenic assay, such as the STA®-Stachrom® TAFI assay, can be used.[\[2\]](#)
- Principle: This assay measures the amount of active TAFIa by its ability to cleave a specific substrate, leading to a color change that is proportional to the TAFIa activity.
- Procedure (General Steps):
 - Collect citrated plasma from blood samples.
 - Activate TAFI to TAFIa using a thrombin/thrombomodulin complex.
 - Add a specific chromogenic substrate for TAFIa.
 - Measure the change in absorbance over time using a spectrophotometer.
 - Calculate TAFIa activity relative to a standard calibrator.
- Objective: To assess the overall potential of plasma to lyse a fibrin clot.
- Principle: A clot is formed in a plasma sample, and the time it takes for the clot to lyse is measured. A shorter clot lysis time indicates enhanced fibrinolysis.
- Procedure (General Steps):
 - Prepare platelet-poor plasma from citrated blood samples.
 - Initiate clot formation by adding tissue factor, phospholipids, and calcium.

- Simultaneously, add a standardized amount of t-PA to initiate fibrinolysis.
- Monitor the clot turbidity (absorbance) over time in a microplate reader.
- The clot lysis time is typically defined as the time from the peak turbidity to 50% lysis.[3]
- Objective: To quantify the levels of D-dimer, a specific fibrin degradation product, in plasma.
- Methodology: An immunoturbidimetric assay, such as the STA®-Liatest® D-Di assay, can be utilized.[2]
- Principle: Latex particles coated with monoclonal antibodies specific for D-dimer are agglutinated in the presence of D-dimer in the plasma sample. The resulting increase in turbidity is measured and is proportional to the D-dimer concentration.
- Procedure (General Steps):
 - Collect citrated plasma from blood samples.
 - Mix the plasma sample with the latex reagent.
 - Measure the change in turbidity using an automated coagulation analyzer.
 - Quantify the D-dimer concentration against a calibration curve.
 - Results are often reported in fibrinogen equivalent units (FEU).[2]

Data Presentation

The following tables summarize the expected pharmacokinetic and pharmacodynamic outcomes based on the first-in-human study of DS-1040. Note that specific quantitative data from the 24-hour continuous infusion cohorts were not publicly available in a detailed tabular format. The data presented here are illustrative of the reported trends.

Table 1: Pharmacokinetic Parameters of DS-1040 Following 24-h Continuous Infusion (Illustrative)

Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
Low Dose			
Medium Dose			
High Dose			

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Plasma exposure of DS-1040 was observed to increase proportionally with the increase in dose.[\[1\]](#)

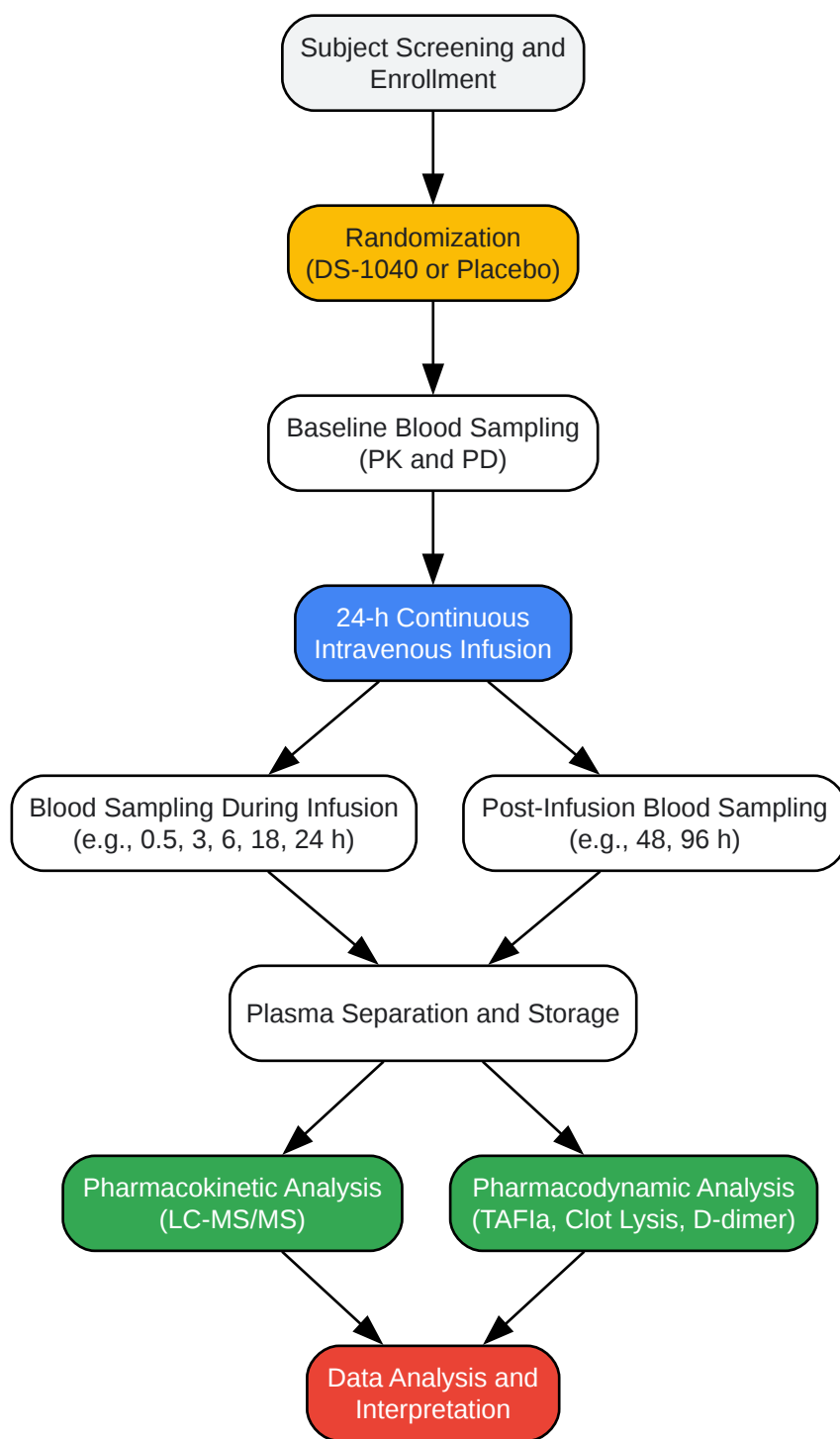
Table 2: Pharmacodynamic Effects of DS-1040 Following 24-h Continuous Infusion (Illustrative Trends)

Dose	TAFIa Activity	50% Clot Lysis Time	D-dimer Levels
Placebo	No significant change	No significant change	No significant change
Low Dose	Dose-dependent decrease	Dose-dependent decrease	Increase in some individuals
Medium Dose	Dose-dependent decrease	Dose-dependent decrease	Increase in some individuals
High Dose	Dose-dependent decrease	Dose-dependent decrease	Increase in some individuals

DS-1040 caused a substantial dose-dependent and time-dependent decrease in TAFIa activity and in 50% clot lysis time. The levels of D-dimer, indicative of endogenous fibrinolysis, increased in some individuals following DS-1040 treatment.[\[1\]](#)

Experimental Workflow

The diagram below outlines the general workflow for a clinical study involving a 24-hour continuous infusion of DS-1040.



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Caption: Clinical study workflow for DS-1040 continuous infusion.

Conclusion

The 24-hour continuous infusion of DS-1040 has been shown to be a viable method of administration for achieving sustained inhibition of TAFIa and enhancement of fibrinolysis. The protocols and data presented in these application notes provide a framework for researchers and scientists to design and conduct further studies with DS-1040. Careful adherence to validated bioanalytical and pharmacodynamic assays is crucial for obtaining reliable and reproducible results.

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